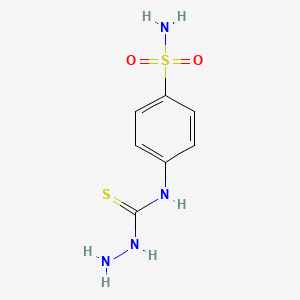

4-Hydrazinothiocarbonylamino-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 4-Hydrazinothiocarbonylamino-benzenesulfonamide, has been described in various studies . These compounds are often synthesized for their potential inhibitory effects on certain enzymes, such as carbonic anhydrase IX .Aplicaciones Científicas De Investigación

- Application : Researchers have synthesized new aryl thiazolone–benzenesulfonamides (4a–j) and evaluated their CA IX inhibitory effect. Some derivatives (4b–c, 4e, 4g–h) exhibit significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity. Notably, compounds 4e, 4g, and 4h show remarkable selectivity for CA IX over CA II .

- Application : Compound 4e induces apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels compared to control .

- Application : Three sulfonamide derivatives (4e, 4g, and 4h) exhibit excellent enzyme inhibition against CA IX (IC₅₀: 10.93–25.06 nM) and CA II (IC₅₀: 1.55–3.92 μM), demonstrating their selectivity for CA IX over CA II .

- Application : While not explicitly mentioned for this compound, its structural features suggest possible antimicrobial activity. Further studies are needed to confirm this .

- Application : Other benzenesulfonamide derivatives have been studied for their binding to different carbonic anhydrase isoforms (CA I, II, VI, VII, XII, XIII). Investigating the binding affinity of 4-Hydrazinothiocarbonylamino-benzenesulfonamide to these isoforms could provide valuable insights .

Anticancer Activity

Apoptosis Induction

Enzyme Inhibition

Antimicrobial Properties

Binding to Carbonic Anhydrases

Synthesis and Characterization

Mecanismo De Acción

Target of Action

The primary target of 4-Hydrazinothiocarbonylamino-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that plays a crucial role in many biological processes, including respiration, electrolyte secretion, pH homeostasis, and bone resorption . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

4-Hydrazinothiocarbonylamino-benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which can lead to changes in cellular processes such as pH regulation and electrolyte balance .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway, leading to a disruption in the production of bicarbonate and protons . This can have downstream effects on various cellular processes, including pH regulation and electrolyte balance, which are critical for cell survival and function .

Pharmacokinetics

It’s known that the compound shows significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The inhibition of CA IX by 4-Hydrazinothiocarbonylamino-benzenesulfonamide can lead to significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of 4-Hydrazinothiocarbonylamino-benzenesulfonamide can be influenced by various environmental factors. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can lead to a shift in the tumor cells’ metabolism to anaerobic glycolysis, resulting in a significant modification in pH . Such changes in the cellular environment can potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1-amino-3-(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S2/c8-11-7(14)10-5-1-3-6(4-2-5)15(9,12)13/h1-4H,8H2,(H2,9,12,13)(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOKPDFGVWYGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinothiocarbonylamino-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)

![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2400436.png)